Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (CAS: 28942-54-3) is a thiazole derivative characterized by an amino group at position 2, an ethyl substituent at position 5, and a methyl ester at position 4 of the heterocyclic ring. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 198.23 g/mol . This compound is widely utilized as a building block in medicinal chemistry and materials science due to its balanced lipophilicity and reactivity. Its synthesis typically involves cyclization reactions of thiourea derivatives with α-haloketones or esters, followed by purification to achieve ≥95% purity .
Properties
IUPAC Name |
methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXMSUPTGGVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353265 | |
| Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28942-54-3 | |
| Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 2-Chloroacetoacetate and Thiourea in Ethanol
A widely cited method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol under alkaline conditions. Sodium carbonate is used as a base to facilitate the cyclization.
Procedure :
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Ethanol is mixed with ethyl acetate (10–35% w/w) as a co-solvent.
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Thiourea (1.2 eq) and sodium carbonate (0.01–0.1 eq relative to ethyl 2-chloroacetoacetate) are added.
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Ethyl 2-chloroacetoacetate is added dropwise at 40–55°C, followed by heating to 60–70°C for 5–5.5 hours.
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The mixture is distilled to remove solvents, cooled, and basified to pH 9–10 with NaOH.
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The product is isolated via filtration and vacuum drying.
Key Data :
Bromopyruvate and Carbamimidothioic Acid
An alternative route utilizes ethyl bromopyruvate and carbamimidothioic acid (thiourea derivative).
Procedure :
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Ethyl bromopyruvate (1 eq) is reacted with carbamimidothioic acid (1.2 eq) in ethanol.
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The mixture is stirred at 70°C for 1 hour.
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The product is precipitated by adding ice-cold water and filtered.
Key Data :
One-Pot Synthesis via Bromination-Cyclization
A one-pot method simplifies the synthesis by combining bromination and cyclization steps.
Procedure :
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Acetoacetate (1 eq) is treated with N-bromosuccinimide (NBS, 1 eq) in tetrahydrofuran (THF)/water.
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After bromination, N-monosubstituted thiourea derivatives (1 eq) are added.
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The mixture is heated at 60–70°C for 6–10 hours.
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The crude product is basified with ammonia, purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity | >95% (HPLC) |
| Advantages | Avoids intermediate isolation; suitable for diverse derivatives |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2020 study reported a 30-minute synthesis using methyl dichloroacetate and butyraldehyde.
Procedure :
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Methyl dichloroacetate (1 eq) and butyraldehyde (1 eq) are dissolved in ether.
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Thiourea (1 eq) is added, and the mixture is irradiated at 100°C for 30 minutes.
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The product is isolated via basification and filtration.
Key Data :
Multi-Step Synthesis for Functionalized Derivatives
A 2020 Biological and Pharmaceutical Bulletin study detailed a multi-step approach for derivatives:
Procedure :
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Protection : Ethyl 2-amino-4-carboxylate is Boc-protected.
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Hydrolysis : The ester is hydrolyzed to the carboxylic acid.
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Coupling : The acid is coupled with amines (e.g., methylamine) using EDCI/HOBt.
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Deprotection : Boc group removal with TFA.
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Final Coupling : Reaction with Fmoc-N-Me-Val and isocyanates.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, DCM, r.t. | 90% |
| Coupling | EDCI/HOBt, DIPEA | 75–85% |
| Deprotection | TFA/DCM | 95% |
Comparative Analysis of Methods
Critical Challenges and Optimizations
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Byproduct Formation : Excess thiourea may lead to disulfide byproducts. Solutions include using a 10% molar excess of α-halo carbonyl compounds.
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Solvent Selection : Ethanol/ethyl acetate mixtures improve solubility and reaction rates compared to pure ethanol.
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Catalysis : CuSO₄ in H₂SO₄ enhances cyclization efficiency in halogenated solvents.
Industrial-Scale Considerations
The CN103664819A patent highlights a scalable protocol with:
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Continuous Flow Reactors : Reduce reaction time to 3 hours.
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Automated pH Control : Ensures consistent basification (pH 9–10).
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Cost Efficiency : Raw material cost is $6.00/5g at 98% yield.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate has shown promising results in the development of antimicrobial agents. For instance, derivatives of 2-aminothiazole have been identified as effective inhibitors of Mycobacterium tuberculosis, with specific compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml against the H37Rv strain . These findings suggest that modifications to the thiazole structure can enhance activity against resistant bacterial strains.
Case Study: Antitubercular Agents
A study focused on synthesizing derivatives from the thiazole scaffold revealed that methyl 2-amino-5-benzylthiazole-4-carboxylate was particularly effective against M. tuberculosis with an MIC of 0.06 µg/ml, outperforming traditional antibiotics like thiolactomycin . This highlights the potential of thiazole derivatives in designing new antitubercular drugs.
Organic Synthesis
Building Blocks for Heterocyclic Compounds
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating a wide array of derivatives.
Table: Reaction Types and Products
| Reaction Type | Product Type | Example |
|---|---|---|
| Oxidation | Nitro derivatives | Methyl 2-amino-5-nitrothiazole |
| Reduction | Alcohol derivatives | Methyl 2-amino-5-ethanolthiazole |
| Substitution | Substituted thiazole derivatives | Methyl 2-amino-5-benzylthiazole |
Material Science
Development of New Materials
The compound is also being investigated for its potential use in developing materials with specific properties, such as corrosion inhibitors and polymers. The structural features of thiazoles allow for modifications that can enhance material performance in various industrial applications.
Toxicological Studies
Research has indicated that thiazole derivatives may have implications in toxicological assessments due to their biological activities. For example, studies on related compounds have shown potential mutagenic effects, necessitating careful evaluation during drug development processes .
Mechanism of Action
The mechanism of action of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences the electronic, steric, and biological properties of thiazole derivatives. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, Br) : Increase electrophilicity of the thiazole ring, making these analogs suitable for nucleophilic substitution or cross-coupling reactions .
- Aromatic Substituents (e.g., 4-Cl-C₆H₄) : Enhance binding to biological targets via π-π interactions but may reduce solubility .
- Alkyl Groups (e.g., Ethyl, Isopropyl) : Improve lipophilicity and metabolic stability compared to polar substituents. The ethyl group offers a balance between steric bulk and synthetic versatility .
Substituent Variations at Position 2
The amino group at position 2 can be modified to alter hydrogen-bonding capacity and steric effects:
Key Observations :
Crystallographic and Spectral Data
- Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate: Crystallizes in the monoclinic space group P21/n with unit cell parameters a = 7.921 Å, b = 10.423 Å, c = 12.876 Å, and β = 97.6° .
- ¹H-NMR Data: For this compound, characteristic peaks include δ 1.25 (t, 3H, CH₂CH₃), δ 2.75 (q, 2H, CH₂CH₃), and δ 3.85 (s, 3H, OCH₃) in DMSO-d₆ .
Biological Activity
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (abbreviated as MEETC) is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.
MEETC is characterized by its thiazole ring, which is known to contribute significantly to its biological activity. The presence of the ethyl group at the 5-position and the carboxylate at the 4-position of the thiazole ring enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.
Antimicrobial Activity
MEETC has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis , a major global health concern. Studies have shown that thiazole derivatives exhibit significant antibacterial activity, with MEETC being part of a series that demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen . The structure-activity relationship (SAR) analysis suggests that modifications at the C-2 position of the thiazole can accommodate various lipophilic substitutions, enhancing antibacterial efficacy.
Table 1: Antimicrobial Activity of MEETC and Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | <0.5 | Mycobacterium tuberculosis |
| 2-Amino-4-methylthiazole | 0.70 | Mycobacterium tuberculosis |
| 2-Aminothiazoles Series | <4.5 | Various Gram-positive bacteria |
Anticancer Potential
Research has indicated that thiazole derivatives, including MEETC, may possess anticancer properties. The compound's mechanism involves enzyme inhibition, which can disrupt cancer cell proliferation. For instance, studies on related thiazoles have shown their ability to inhibit specific kinases involved in cancer cell survival and division .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | Not reported | Various cancer cell lines |
| Thiazole derivative X | 1.98 ± 1.22 | A431 (human epidermoid carcinoma) |
| Thiazole derivative Y | 1.61 ± 1.92 | Jurkat (human T lymphocyte) |
The biological activity of MEETC is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : MEETC can inhibit enzymes by binding to their active sites, blocking their activity and leading to antimicrobial or anticancer effects.
- Cell Signaling Modulation : Thiazole derivatives have been shown to influence cell signaling pathways and gene expression, which are critical for maintaining normal cellular functions and responding to stressors .
Case Studies
A notable study evaluated the effects of a series of thiazole derivatives on Mycobacterium tuberculosis , revealing that specific structural modifications significantly enhanced their bactericidal activity. One analog demonstrated complete sterilization of cultures within seven days at low concentrations (0.625 µM), indicating a promising therapeutic potential for treating tuberculosis .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate?
The compound is typically synthesized via cyclization reactions or esterification of precursor acids. For example, similar thiazole derivatives are prepared by refluxing precursors with acetic acid and sodium acetate, followed by crystallization . Thionyl chloride-mediated esterification of carboxylic acid intermediates is another method, as seen in the synthesis of trifluoromethyl-substituted thiazoles . Key steps include optimizing reaction time, temperature, and purification via recrystallization.
Q. How is the purity of this compound validated in academic research?
Purity is assessed using high-performance liquid chromatography (HPLC) for quantitative analysis, complemented by nuclear magnetic resonance (NMR) for structural confirmation . Elemental analysis ensures stoichiometric consistency, while mass spectrometry (MS) verifies molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). H and C NMR confirm substituent positions and molecular structure, while UV-Vis spectroscopy may assess electronic properties . X-ray crystallography provides definitive structural data, as demonstrated for analogous thiazole esters .
Q. What software tools are used for crystallographic refinement of this compound?
SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography . ORTEP-III generates thermal ellipsoid diagrams for visualizing atomic displacement . Validation tools like PLATON check for structural anomalies (e.g., missed symmetry, unrealistic bond lengths) .
Advanced Research Questions
Q. How are contradictions in crystallographic data resolved during refinement?
Discrepancies in bond lengths or angles are addressed by re-examining raw diffraction data and adjusting refinement parameters (e.g., weighting schemes). SHELXL’s robust algorithms help manage twinning or disorder, particularly in high-resolution datasets . Comparative analysis with structurally similar compounds (e.g., Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) provides reference metrics .
Q. What challenges arise during ester hydrolysis to synthesize carboxylic acid derivatives?
Hydrolysis of the methyl ester group requires controlled basic conditions (e.g., NaOH in ethanol/water) to avoid side reactions. Incomplete conversion or product degradation is mitigated by monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 358 K for 1.5 hours, as in related studies) . Acidification and recrystallization ensure high-purity yields .
Q. How do substituents like ethyl or isopropyl groups influence the thiazole ring’s conformation?
Substituents at the 5-position induce steric and electronic effects. X-ray data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (monoclinic, P21/n space group) reveal planar thiazole rings, with minor deviations due to bulky substituents . Dihedral angles between the thiazole and carboxylate groups are typically <10°, suggesting minimal distortion .
Q. What strategies resolve discrepancies in biological activity data among structural analogs?
Structure-activity relationship (SAR) studies correlate substituent effects (e.g., ethyl vs. trifluoromethyl) with activity. Purity validation (e.g., HPLC) and orthogonal assay methods (e.g., enzyme inhibition vs. cell-based assays) reduce experimental variability . Computational docking models further rationalize interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
